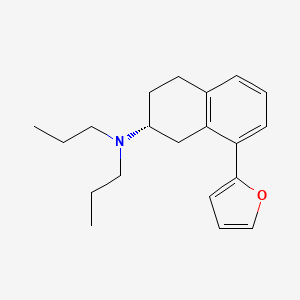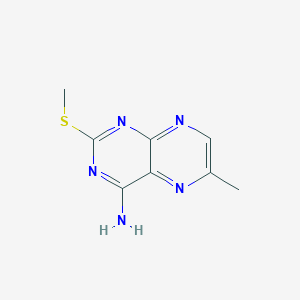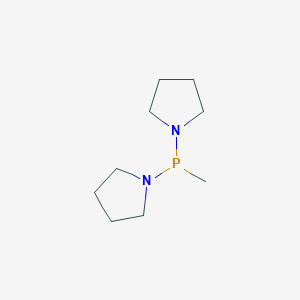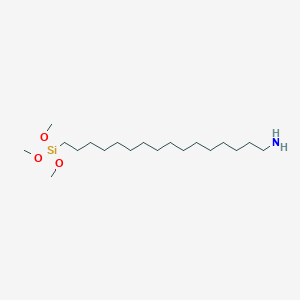
((R)-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is a complex organic compound with a unique structure that includes a furan ring, a tetrahydronaphthalene moiety, and a dipropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Dipropylamine Group: This step involves the nucleophilic substitution of a suitable leaving group with dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products.
Reduction: The tetrahydronaphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The dipropylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the tetrahydronaphthalene moiety can yield dihydronaphthalene derivatives.
Applications De Recherche Scientifique
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine involves its interaction with specific molecular targets. The furan ring and tetrahydronaphthalene moiety can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The dipropylamine group can enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-diethyl-amine: Similar structure but with diethylamine instead of dipropylamine.
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dimethyl-amine: Similar structure but with dimethylamine instead of dipropylamine.
Uniqueness
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamine group, in particular, enhances its potential for pharmaceutical applications by improving its pharmacokinetic profile.
Propriétés
Numéro CAS |
169438-35-1 |
|---|---|
Formule moléculaire |
C20H27NO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(2R)-8-(furan-2-yl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NO/c1-3-12-21(13-4-2)17-11-10-16-7-5-8-18(19(16)15-17)20-9-6-14-22-20/h5-9,14,17H,3-4,10-13,15H2,1-2H3/t17-/m1/s1 |
Clé InChI |
LXMGQKBZRKCRIR-QGZVFWFLSA-N |
SMILES isomérique |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)

![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)




